5-Nitroso-8-hydroxyquinoline 5-Nitroso-8-hydroxyquinoline 5-nitroso-8-quinolinol is a hydroxyquinoline.
Brand Name: Vulcanchem
CAS No.: 3565-26-2
VCID: VC0004519
InChI: InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H
SMILES: C1=CC2=C(C=CC(=C2N=C1)O)N=O
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

5-Nitroso-8-hydroxyquinoline

CAS No.: 3565-26-2

Cat. No.: VC0004519

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

5-Nitroso-8-hydroxyquinoline - 3565-26-2

CAS No. 3565-26-2
Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name 5-nitrosoquinolin-8-ol
Standard InChI InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H
Standard InChI Key RZWRYPGAUIOOMK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N=C1)O)N=O
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)N=O

Structural and Chemical Properties

Molecular Characteristics

5-Nitroso-8-hydroxyquinoline (C₉H₆N₂O₂, molecular weight 174.16 g/mol) features a planar quinoline ring system with substituents influencing its electronic and steric properties. The nitroso group introduces redox activity, while the hydroxyl group enables metal chelation . Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic functional groups, such as the N=O stretch at ~1500 cm⁻¹ and the phenolic O-H stretch near 3200 cm⁻¹ .

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValueSource
Melting Point245 °C
Boiling Point403.3 °C (estimated)
Density1.4 ± 0.1 g/cm³
Solubility in DMSO≥7.35 mg/mL
LogP (Octanol-Water)1.66

The compound is insoluble in water and ethanol but dissolves readily in dimethyl sulfoxide (DMSO), facilitating its use in in vitro assays . Its stability under ambient conditions is moderate, with decomposition observed upon prolonged exposure to light or heat .

Synthesis and Derivatization

Nitrosation of 8-Hydroxyquinoline

The primary synthesis route involves nitrosation of 8-hydroxyquinoline using nitrous acid (HNO₂) in acidic media. Urban ski and Kutkiewicz demonstrated that treatment of 8-hydroxyquinoline with 0.5% nitric acid and sodium nitrite at room temperature yields 5-nitroso-8-hydroxyquinoline via electrophilic aromatic substitution . The reaction proceeds through a nitroso intermediate, which is subsequently oxidized to the nitroso derivative. This method achieves a purity >95% under optimized conditions .

Alternative Pathways

Recent patents describe catalytic reduction of 5-nitro-8-hydroxyquinoline using palladium catalysts in isopropanol, though this approach is less common due to higher costs . Comparative studies indicate that nitrosation remains the most efficient method, with yields exceeding 80% .

Biological Activity and Mechanisms

Anticancer Effects

5-Nitroso-8-hydroxyquinoline exhibits potent antiproliferative activity against human cancer cell lines, including MCF-7 breast cancer cells (IC₅₀ = 3.2 μM) . Mechanistic studies reveal:

  • ROS Generation: The nitroso group facilitates redox cycling, producing superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which induce oxidative stress and apoptosis .

  • Histone Deacetylase (HDAC) Inhibition: By chelating zinc ions in HDAC enzymes, it disrupts chromatin remodeling and gene expression, promoting cell differentiation .

Antimicrobial Activity

In Plasmodium falciparum and Toxoplasma gondii models, 5-nitroso-8-hydroxyquinoline reduces infection rates by 70–90% at 10 μM concentrations. This activity is attributed to iron sequestration and disruption of parasitic redox homeostasis .

Comparative Cytotoxicity

A 2011 study compared 5-nitroso-8-hydroxyquinoline with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a related antimicrobial agent . While clioquinol acts as a zinc ionophore, 5-nitroso-8-hydroxyquinoline lacks ionophoric activity, reducing neurotoxicity risks . Its IC₅₀ values in A2780 ovarian cancer cells (0.438 μM) are 5–10-fold lower than clioquinol’s, highlighting superior potency .

Applications and Recent Advances

Oncology

Preclinical trials highlight its potential as an adjuvant in pancreatic cancer therapy. A 2020 study reported synergistic effects with gemcitabine, reducing tumor volume by 60% in xenograft models .

Antimicrobial Therapy

Ongoing research explores its use in urinary tract infections, leveraging its low minimum inhibitory concentration (MIC = 2 μM) against E. coli .

Material Science

The compound’s chelating properties are exploited in metal-organic frameworks (MOFs) for catalytic applications, though this remains exploratory .

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